Sulfinpyrazone sulfone

概要

説明

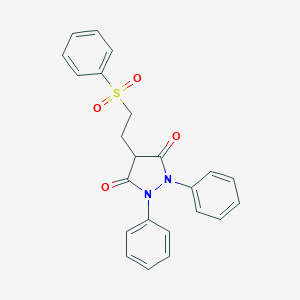

Sulfinpyrazone sulfone is a derivative of sulfinpyrazone, a well-known uricosuric agent used primarily in the treatment of chronic gout and gouty arthritis this compound is characterized by the presence of a sulfone group, which distinguishes it from its parent compound

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sulfinpyrazone sulfone typically involves the oxidation of sulfinpyrazone. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often include:

Oxidizing Agent: Hydrogen peroxide or peracids.

Solvent: Acetic acid or other suitable organic solvents.

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Quality Control: Rigorous testing to ensure the purity and consistency of the compound.

化学反応の分析

Table 1: Metabolic and Synthetic Pathways

| Pathway | Key Enzymes/Reagents | Yield/Conversion | Source |

|---|---|---|---|

| CYP-mediated oxidation | CYP2C9 | Partial (in vivo) | |

| Chemical oxidation | H₂O₂, peracids | High (in vitro) |

Enzyme Inhibition and Drug Interactions

Sulfinpyrazone sulfone contributes to pharmacologically significant interactions via enzyme inhibition:

-

CYP2C9 inhibition :

The sulfone inhibits CYP2C9, albeit less potently than its sulfide counterpart. Reported inhibition constants ():This inhibition reduces the metabolism of (S)-warfarin, increasing anticoagulant effects .

-

Cyclooxygenase (COX) inhibition :

While this compound exhibits weaker COX inhibition compared to the parent drug, it contributes to cumulative antiplatelet effects during chronic dosing .

Table 2: Enzyme Inhibition Profiles

| Enzyme | Inhibitor | () | Functional Impact |

|---|---|---|---|

| CYP2C9 | This compound | 73 | Reduced warfarin clearance |

| CYP2C9 | Sulfinpyrazone sulfide | 17 | Potentiated anticoagulation |

| COX-1 | This compound | N/A | Mild antiplatelet activity |

Physicochemical Interactions

This compound participates in reactions influenced by its physicochemical properties:

-

Solubility and partitioning :

-

Stability :

Stable under physiological conditions but degrades in strong acidic/basic environments .

Transport Protein Interactions

The sulfone interacts with membrane transporters, altering pharmacokinetics:

-

Inhibition of organic anion transporters (OAT4) :

Reduces renal reabsorption of uric acid, contributing to uricosuric effects . -

Multidrug resistance protein (MRP) modulation :

Inhibits MRP1 and MRP2, potentially affecting drug efflux .

Pharmacokinetic Data

Key parameters for this compound in humans:

Table 3: Pharmacokinetic Profile

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Plasma half-life () | 3.2 hours | Steady-state dosing (200 mg QID) | |

| 2.2 mg/L | Single 400 mg dose | ||

| AUC | 13.4 mg·h/L | Multiple 400 mg doses |

Research Implications

科学的研究の応用

Pharmacological Applications

Uricosuric Agent

Sulfinpyrazone is primarily recognized for its role as a uricosuric agent, which facilitates the excretion of uric acid in patients with gout. Sulfinpyrazone sulfone, as a metabolite, may contribute to this effect, although its specific role is less documented. The mechanism involves competitive inhibition of uric acid reabsorption at the proximal convoluted tubule, enhancing urinary excretion and lowering serum urate levels .

Platelet Inhibition

Sulfinpyrazone has been noted for its platelet inhibitory effects, which may extend to its sulfone metabolite. This property can be beneficial in managing thrombotic conditions, potentially reducing the risk of cardiovascular events in patients with elevated platelet aggregation .

Metabolic Pathways

Biotransformation

Sulfinpyrazone undergoes metabolism primarily in the liver, where it is converted into several metabolites, including this compound and sulfinpyrazone sulfide. Studies have shown that both metabolites retain pharmacological activity and may contribute to the overall therapeutic effect of sulfinpyrazone .

Analytical Techniques

High-performance liquid chromatography (HPLC) has been employed to study the pharmacokinetics of sulfinpyrazone and its metabolites in human plasma. This method allows for the simultaneous determination of sulfinpyrazone and its metabolites, providing insights into their concentrations and metabolic rates post-administration .

Case Study 1: Efficacy in Gout Management

A clinical study evaluated the effectiveness of sulfinpyrazone in chronic gout management. Patients receiving sulfinpyrazone exhibited significant reductions in serum urate levels compared to control groups. The presence of sulfonyl metabolites was monitored to assess their contribution to uricosuric activity .

Case Study 2: Metabolism Analysis

Research focusing on the metabolic pathways of sulfinpyrazone highlighted the conversion rates of sulfinpyrazone to its sulfide and sulfone forms. Kinetic studies utilizing human liver microsomes demonstrated that cytochrome P450 enzymes play a crucial role in this biotransformation process, influencing drug efficacy and safety profiles .

Comparative Data Table

| Property | Sulfinpyrazone | This compound |

|---|---|---|

| Chemical Structure | C23H20N2O3S | C23H20N2O4S |

| Primary Use | Gout treatment | Metabolite with potential effects on uricosuria |

| Mechanism of Action | Inhibits uric acid reabsorption | Possible enhancement of uricosuric effects |

| Metabolic Pathway | Liver metabolism | Formed from sulfinpyrazone |

| Pharmacological Effects | Uricosuric, platelet inhibition | Potentially similar effects but less documented |

作用機序

The mechanism of action of sulfinpyrazone sulfone involves its interaction with various molecular targets:

Uricosuric Effect: Similar to sulfinpyrazone, it inhibits the reabsorption of uric acid in the kidneys, promoting its excretion.

Enzyme Inhibition: Can inhibit enzymes involved in oxidative stress pathways, providing potential therapeutic benefits.

Molecular Pathways: Interacts with pathways related to inflammation and oxidative stress, potentially modulating these processes.

類似化合物との比較

Sulfinpyrazone sulfone can be compared with other sulfone-containing compounds:

Phenylbutazone: Another anti-inflammatory drug with a similar structure but different pharmacological properties.

Sulindac Sulfone: A non-steroidal anti-inflammatory drug with a sulfone group, used for its anti-inflammatory and analgesic effects.

Dapsone: An antibiotic with a sulfone group, used primarily in the treatment of leprosy and dermatitis herpetiformis.

Uniqueness:

This compound: Unique due to its dual role as a uricosuric agent and its potential anti-inflammatory properties.

Phenylbutazone: Known for its strong anti-inflammatory effects but with a different mechanism of action.

Sulindac Sulfone: Primarily used for its anti-inflammatory effects, with a different therapeutic profile.

Dapsone: Primarily an antibiotic, with distinct applications in infectious diseases.

By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific and medical fields.

生物活性

Sulfinpyrazone sulfone is a metabolite of sulfinpyrazone, a drug primarily used for the management of gout. This article delves into the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Overview of Sulfinpyrazone

Sulfinpyrazone is classified as a uricosuric agent, which facilitates the excretion of uric acid by inhibiting its reabsorption in the kidneys. It is particularly effective in treating chronic gout and has additional roles as an anti-platelet agent due to its inhibitory effects on cyclooxygenase (COX) enzymes and various transport proteins involved in drug metabolism.

The primary mechanism of action for sulfinpyrazone involves:

- Uricosuric Effect : Sulfinpyrazone inhibits the urate anion transporter (hURAT1) and human organic anion transporter 4 (hOAT4), leading to increased urinary excretion of uric acid .

- Platelet Inhibition : The sulfide metabolite of sulfinpyrazone exhibits a more potent inhibition of platelet aggregation compared to the parent compound. This is attributed to its longer half-life and stronger binding affinity to platelets .

- Cyclooxygenase Inhibition : Sulfinpyrazone and its metabolites inhibit COX activity, which reduces thromboxane formation and prostacyclin biosynthesis, thereby affecting platelet function and vascular health .

Pharmacokinetics

The pharmacokinetic profile of sulfinpyrazone and its metabolites is crucial for understanding its biological activity:

| Compound | Half-Life (hours) | Mechanism |

|---|---|---|

| Sulfinpyrazone | 3.7 | Uricosuric agent |

| Sulfide | 14.7 | Potent platelet inhibitor |

| Sulfone | 3.2 | Less potent than sulfide |

The prolonged half-life of the sulfide metabolite suggests that it may contribute significantly to the cumulative effects observed during chronic dosing regimens .

Clinical Studies

Several studies have investigated the efficacy and safety of sulfinpyrazone in clinical settings:

- Gout Management : A study involving 17 patients treated with sulfinpyrazone showed a significant reduction in serum uric acid levels from an average of 8.7 mg/dL to 5.4 mg/dL over a treatment period averaging 14 months. The frequency of acute gout attacks decreased progressively after therapy initiation .

- Platelet Aggregation : In a controlled trial, subjects receiving sulfinpyrazone exhibited a gradual increase in inhibition of platelet aggregation induced by platelet-activating factor over time, highlighting the importance of its metabolites in modulating thrombotic risks .

Case Studies

Case Study 1: Chronic Gout Treatment

- Patient Profile : A 55-year-old male with chronic gout.

- Treatment : Administered sulfinpyrazone at a dose of 400 mg/day.

- Outcome : Marked decrease in serum uric acid levels and resolution of tophi after six months.

Case Study 2: Platelet Function Assessment

特性

IUPAC Name |

4-[2-(benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c26-22-21(16-17-30(28,29)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUYGWDNTAETLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911788 | |

| Record name | 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106-50-9 | |

| Record name | 1,2-Diphenyl-4-[2-(phenylsulfonyl)ethyl]-3,5-pyrazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1106-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | G 31442 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenyl-4-[2-(phenylsulphonyl)ethyl]pyrazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFINPYRAZONE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M9FOG2KDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sulfinpyrazone Sulfone relate to the drug interaction between Sulfinpyrazone and (S)-Warfarin?

A1: While Sulfinpyrazone itself exhibits some inhibitory effects on the metabolism of (S)-Warfarin, research suggests that its metabolite, Sulfinpyrazone Sulfide, plays a more significant role in this interaction. [] Sulfinpyrazone Sulfide demonstrates a much lower Ki value (17 μM) for inhibiting the cytochrome P450 2C9 (P4502C9) enzyme compared to Sulfinpyrazone (230 μM). [] P4502C9 is responsible for metabolizing (S)-Warfarin into its inactive form, (S)-7-hydroxywarfarin. [] This suggests that Sulfinpyrazone Sulfide, rather than this compound, is the primary contributor to the increased anticoagulant effect of (S)-Warfarin when co-administered with Sulfinpyrazone. []

Q2: What is the role of cytochrome P450 enzymes in the metabolism of Sulfinpyrazone and its metabolites?

A2: Cytochrome P450 enzymes, specifically P450 2C9 and P450 3A4, play crucial roles in the metabolic pathway of Sulfinpyrazone. [] Human liver microsomes, which contain these enzymes, are capable of oxidizing Sulfinpyrazone Sulfide to Sulfinpyrazone. [] Interestingly, both P450 2C9 and P450 3A4 contribute to this conversion, but with different levels of enantiomeric selectivity. [] P450 2C9 displays a higher selectivity (9:1 ratio) compared to P450 3A4 (58:42 ratio). [] Additionally, P450 3A4 is solely responsible for further oxidizing Sulfinpyrazone to this compound. [] This highlights the complex interplay between different P450 enzymes in the metabolism of Sulfinpyrazone and its metabolites.

Q3: Can you elaborate on the analytical methods used to study Sulfinpyrazone and its metabolites?

A3: Researchers have developed sensitive high-performance liquid chromatographic (HPLC) methods for the simultaneous determination of Sulfinpyrazone and its metabolites in plasma. [, ] These methods involve extraction and separation procedures to quantify Sulfinpyrazone, this compound, p-hydroxy-Sulfinpyrazone, p-hydroxy-Sulfinpyrazone Sulfone, p-hydroxy-Sulfinpyrazone Sulfide, and Sulfinpyrazone Sulfide. [, ] These techniques utilize a reversed-phase C18 column and a mobile phase consisting of orthophosphoric acid, acetonitrile, and ethanol. [, ] These advancements in analytical chemistry allow for a comprehensive understanding of the pharmacokinetics and metabolic pathways associated with Sulfinpyrazone and its metabolites.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。